

Independent Verification of FIIN-4's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: FIIN-4

Cat. No.: B15580158

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the covalent fibroblast growth factor receptor (FGFR) inhibitor, **FIIN-4**, with alternative FGFR inhibitors. The information presented herein is supported by experimental data to aid in the independent verification of **FIIN-4**'s mechanism of action.

Mechanism of Action of FIIN-4

FIIN-4 is a first-in-class, orally active, and covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1] It exerts its inhibitory effect by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to irreversible inhibition of their kinase activity. This covalent mechanism of action contributes to its high potency against all four FGFR isoforms.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of **FIIN-4** and a selection of alternative FGFR inhibitors.

Table 1: Biochemical IC50 Values against FGFR Isoforms

Inhibitor	Type	FGFR1 (nM)	FGFR2 (nM)	FGFR3 (nM)	FGFR4 (nM)
FIIN-4	Covalent	2.6	2.6	5.6	9.2
FIIN-1	Covalent	9.2	6.2	11.9	189
FIIN-2	Covalent	3.1	4.3	27	45
FIIN-3	Covalent	13	21	31	35
AZD4547	Reversible	0.2	2.5	1.8	165
BGJ398 (Infigratinib)	Reversible	1.0	1.3	1.4	60

Data for **FIIN-4** from[1]. Data for FIIN-1 from[1]. Data for FIIN-2 and FIIN-3 from[2]. Data for AZD4547 and BGJ398 from various sources.

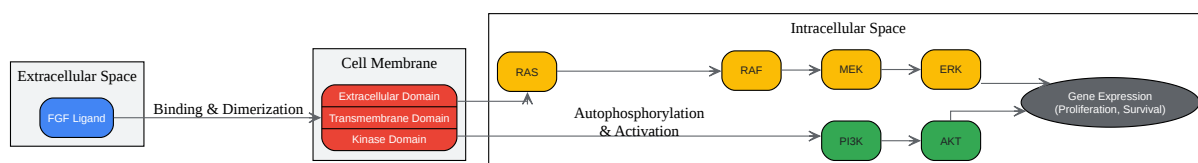
Table 2: Cellular Potency (EC50) in FGFR-Dependent Cell Lines

Inhibitor	Cell Line	FGFR Alteration	EC50 (nM)
FIIN-2	Ba/F3-TEL-FGFR1	Fusion	~10
FIIN-2	Ba/F3-TEL-FGFR2	Fusion	~1
FIIN-2	Ba/F3-TEL-FGFR3	Fusion	~10
FIIN-2	Ba/F3-TEL-FGFR2 V564M	Gatekeeper Mutation	58
FIIN-3	Ba/F3-TEL-FGFR2	Fusion	~1
FIIN-3	Ba/F3-TEL-FGFR2 V564M	Gatekeeper Mutation	64
BGJ398	Ba/F3-TEL-FGFR2 V564M	Gatekeeper Mutation	>1000

Data for FIIN-2 and FIIN-3 from[2].

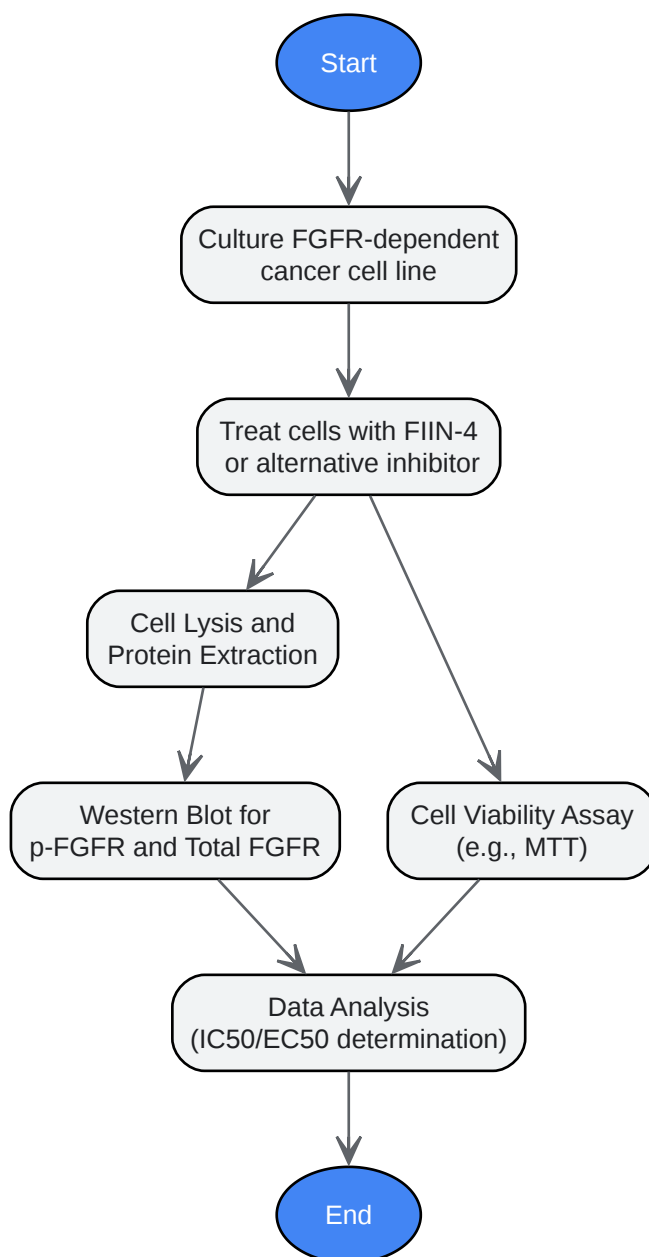
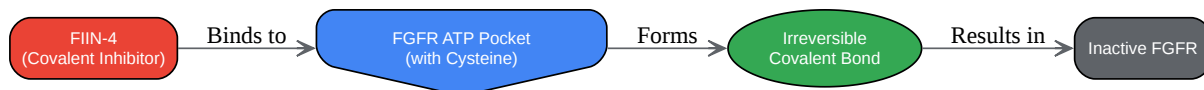
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the FGFR signaling pathway, the mechanism of covalent inhibition by **FIIN-4**, and a general workflow for assessing inhibitor activity.



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FGFR Signaling Pathway



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References

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